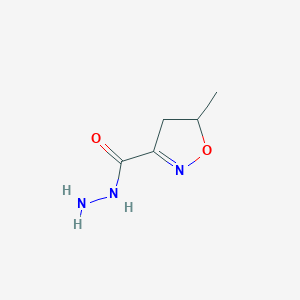![molecular formula C10H9N3S B14395321 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine CAS No. 89723-23-9](/img/structure/B14395321.png)
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine is a heterocyclic compound that features both imidazole and thienopyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine typically involves the construction of the imidazole ring followed by the formation of the thienopyridine structure. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidation of imidazolines.
Dehydrogenation of Imidazolines: This method uses dehydrogenation agents to form imidazoles from imidazolines.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and thienopyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups into the thienopyridine ring .
Applications De Recherche Scientifique
6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the thienopyridine moiety can interact with various biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other imidazole and thienopyridine derivatives, such as:
Imidazole: Known for its broad range of biological activities.
Thienopyridine: Used in various medicinal applications, including as antiplatelet agents.
Uniqueness
What sets 6-(4,5-Dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine apart is its combined structure, which allows it to exhibit unique biological activities not seen in its individual components. This dual functionality makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
89723-23-9 |
|---|---|
Formule moléculaire |
C10H9N3S |
Poids moléculaire |
203.27 g/mol |
Nom IUPAC |
6-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridine |
InChI |
InChI=1S/C10H9N3S/c1-2-8(9-11-4-5-12-9)13-10-7(1)3-6-14-10/h1-3,6H,4-5H2,(H,11,12) |
Clé InChI |
UFLIVTJSIVNWNG-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C(N1)C2=NC3=C(C=C2)C=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)

![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)


![[2-(3-Hydroxybutyl)-4-oxocyclopentyl]methyl acetate](/img/structure/B14395306.png)
![1-(4-Chlorophenoxy)-3-[(oxan-2-yl)oxy]propan-2-ol](/img/structure/B14395314.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]aniline](/img/structure/B14395328.png)


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)
![Acetic acid, [2-(aminocarbonyl)phenoxy]-, phenylmethyl ester](/img/structure/B14395346.png)

